Bienvenue dans la boutique en ligne BenchChem!

Nimodipine

Cerebrovascular selectivity Vasospasm Cerebral blood flow

Nimodipine is the only dihydropyridine calcium channel blocker FDA-approved for improving neurological outcomes in aneurysmal subarachnoid hemorrhage (aSAH). Unlike nifedipine or nicardipine, its unique cerebrovascular selectivity and high lipophilicity enable it to cross the blood-brain barrier and achieve therapeutic CNS concentrations without significant systemic hypotension. This compound is essential for aSAH research, neuropharmacology, and formulation development. Procure pharmaceutical-grade Nimodipine meeting USP/EP standards, with defined polymorphic forms for reproducible release profiles. Ensure high purity (≥98%) for reliable in vitro and in vivo studies.

Molecular Formula C21H26N2O7
Molecular Weight 418.4 g/mol
CAS No. 66085-59-4
Cat. No. B1678889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNimodipine
CAS66085-59-4
SynonymsAdmon
Bay e 9736
Bayvit, Nimodipino
Brainal
Calnit
e 9736, Bay
Hexal, Nimodipin
Kenesil
Modus
Nimodipin Hexal
Nimodipin ISIS
Nimodipin-ISIS
Nimodipine
Nimodipino Bayvit
Nimotop
Nymalize
Remontal
Molecular FormulaC21H26N2O7
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3
InChIKeyUIAGMCDKSXEBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow solid powder.
Solubility1.20e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nimodipine (CAS 66085-59-4): A Cerebrovascular-Selective Dihydropyridine Calcium Channel Blocker for Aneurysmal Subarachnoid Hemorrhage


Nimodipine is a 1,4-dihydropyridine calcium channel blocker that acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation, thereby inhibiting calcium-dependent smooth muscle contraction [1]. It is distinguished from other dihydropyridine calcium antagonists by its unique clinical development program aimed at cerebrovascular disorders [2]. Nimodipine is the only drug approved in North America for improving neurological outcomes in patients with aneurysmal subarachnoid hemorrhage (aSAH), where it significantly reduces the severity of neurological deficits associated with delayed cerebral vasospasm [3].

Why Nimodipine Cannot Be Substituted with Other Dihydropyridine Calcium Channel Blockers in Cerebrovascular Indications


Substitution of nimodipine with other dihydropyridine calcium channel blockers such as nifedipine or nicardipine is not appropriate for cerebrovascular indications due to fundamental differences in vascular selectivity, blood-brain barrier permeability, and clinical efficacy profiles. While many dihydropyridines exhibit systemic vasodilatory and antihypertensive effects, nimodipine demonstrates a unique cerebrovascular selectivity that allows it to increase cerebral blood flow and reverse cerebral artery spasm without significantly altering systemic blood pressure or cerebral oxidative metabolism [1]. Nifedipine and nicardipine lack this specific cerebrovascular targeting and are primarily indicated for hypertension and angina [2]. Furthermore, nimodipine's high lipophilicity enables it to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system, a property not shared by many other calcium channel blockers [3].

Quantitative Differentiation of Nimodipine from Comparator Calcium Channel Blockers: A Comparative Evidence Guide


Cerebrovascular Selectivity: Nimodipine vs. Nicardipine and Nifedipine

Nimodipine demonstrates selective cerebrovascular dilation in vivo, increasing cerebral blood flow without significantly altering systemic blood pressure, a property not observed with other dihydropyridine calcium channel blockers such as nicardipine and nifedipine [1]. In a comparative review of second-generation dihydropyridines, nimodipine is described as selectively increasing cerebral blood flow and reversing cerebral artery spasm without altering cerebral oxidative metabolism or systemic blood pressure in almost all species studied [2]. In contrast, nicardipine is characterized as a potent peripheral, cerebral, and coronary arterial vasodilator with systemic hemodynamic effects, and nifedipine is primarily a systemic vasodilator indicated for hypertension and angina [3].

Cerebrovascular selectivity Vasospasm Cerebral blood flow

Blood-Brain Barrier Penetration: Nimodipine vs. Nifedipine

Nimodipine demonstrates superior blood-brain barrier penetration and a longer brain elimination half-life compared to nifedipine in mice. After intraperitoneal injection, the estimated brain elimination half-life (t1/2) of nimodipine was 22.4 minutes, compared to 14.7 minutes for nifedipine, indicating prolonged cerebral exposure [1]. Brain and blood concentrations correlated significantly for both compounds (nimodipine: r = 0.572, p < 0.001; nifedipine: r = 0.701, p < 0.001), confirming consistent central nervous system distribution [2]. Both compounds cross the blood-brain barrier and inhibit pentylenetetrazol (PTZ)-induced seizures, but nimodipine's longer brain half-life suggests a more sustained central effect [3].

Blood-brain barrier permeability Brain pharmacokinetics Anticonvulsant

Potency in Human Cerebral Arteries: Nimodipine vs. Flunarizine

Nimodipine is more potent than flunarizine in inducing relaxation of isolated human cerebral arteries and in preventing calcium-induced contraction. In isolated human cerebral arteries, nimodipine induced strong relaxation, whereas flunarizine induced only weak relaxation of precontracted temporal arteries [1]. In potassium (K+)-induced contraction assays, nimodipine was more potent than flunarizine, with cerebral arteries being more sensitive to both agents [2]. In calcium-induced contraction experiments using vessels preincubated in calcium-free medium, nimodipine was more potent than flunarizine in preventing calcium-induced contraction across both cerebral and temporal arteries [3].

Cerebral artery relaxation Vasospasm prevention Calcium entry blocker potency

Clinical Efficacy in aSAH: Nimodipine vs. Placebo/No Treatment

Nimodipine is the only drug approved in North America for improving neurological outcomes in patients with aneurysmal subarachnoid hemorrhage (aSAH) [1]. A large, double-blind, placebo-controlled trial in subarachnoid hemorrhage showed that nimodipine significantly reduced the severity of neurological deficits associated with delayed cerebral vasospasm [2]. No other calcium channel blocker has demonstrated this level of evidence in aSAH, and nimodipine remains the standard of care [3]. The oral formulation, however, has variable and frequently poor bioavailability, leading to fluctuations in peak plasma concentrations that cause dose-limiting hypotension [4].

Aneurysmal subarachnoid hemorrhage Delayed cerebral ischemia Clinical trial

Parenteral vs. Enteral Administration: Nimodipine Levels in Serum and CSF

Parenteral (intravenous) administration of nimodipine results in significantly higher drug levels in serum, cerebrospinal fluid (CSF), and nerve tissue compared to enteral (oral) administration [1]. In a comparative pharmacokinetic study of 57 patients, parenteral nimodipine led to significantly higher levels in intraoperative serum (p < 0.001), intraoperative CSF (p < 0.001), tumor tissues (p = 0.01), and postoperative serum (p < 0.001) [2]. Additionally, nimodipine was significantly more frequently detected in nerve tissue following parenteral administration (Fisher's exact test, p = 0.015) [3].

Pharmacokinetics Cerebrospinal fluid concentration Parenteral administration

Ethanol Excipient Safety Profile in Intravenous Nimodipine

Intravenous nimodipine infusion contains 23.7 vol% ethanol as an excipient, resulting in a daily ethanol exposure of up to 45 g at the maximum recommended infusion rate of 2 mg/hour [1]. Despite this high ethanol content, a study in aSAH patients found that ethanol concentrations in plasma and cerebrospinal fluid (CSF) during steady-state infusion were mostly below the quantification limit of 0.002 g/100 mL (equivalent to 0.002% or 20 mg/L) [2]. In 307 samples from plasma and CSF, only 36 samples (11.7%) had detectable ethanol concentrations ranging from 0.002 to 0.009 g/100 mL, and these low values were not reproducible, suggesting analytical variability rather than true ethanol accumulation [3]. The study concluded that continuous nimodipine infusion is unlikely to impair neurological assessment in aSAH patients due to negligible CNS ethanol exposure [4].

Excipient safety Ethanol Neurological assessment aSAH

Nimodipine Application Scenarios: From Clinical Standards to Advanced Formulation Development


Standard-of-Care for Aneurysmal Subarachnoid Hemorrhage (aSAH) Vasospasm Prevention

Nimodipine is the only FDA-approved pharmacotherapy for improving neurological outcomes in aSAH patients [1]. Clinical guidelines recommend enteral nimodipine (60 mg every 4 hours for 21 days) for all aSAH patients to reduce the risk of delayed cerebral ischemia [2]. Procurement should specify pharmaceutical-grade nimodipine meeting USP or EP standards for use in this critical care indication.

Advanced Formulation Development: Overcoming Oral Bioavailability Limitations

Oral nimodipine suffers from variable and frequently poor bioavailability, leading to fluctuations in peak plasma concentrations and dose-limiting hypotension [3]. This has driven the development of novel parenteral formulations, such as GTX-104, which achieves near 100% bioavailability and more consistent peak plasma concentrations [4]. Procurement for formulation development should consider nimodipine API with defined polymorphic forms (e.g., Form II) to ensure stability and reproducible release profiles in microparticulate sustained-release systems [5].

Neurosurgical Neuroprotection: Parenteral Administration for Skull Base Surgery

Parenteral nimodipine is used off-label for neuroprotection during skull base surgery, particularly for preservation of facial and cochlear nerve function during vestibular schwannoma resection [6]. The pharmacokinetic superiority of intravenous administration over enteral routes, with significantly higher CSF and nerve tissue concentrations, supports this application [7]. Procurement should ensure nimodipine suitable for sterile parenteral formulation, compliant with pharmacopeial monographs for injectable products.

Research Applications: Investigating CNS Drug Penetration and Neuroprotective Mechanisms

Nimodipine's unique ability to cross the blood-brain barrier and achieve measurable concentrations in brain parenchyma makes it a valuable tool in neuropharmacology research [8]. Studies have utilized nimodipine to investigate the role of L-type calcium channels in neurological disorders, including epilepsy, traumatic brain injury, and neurodegenerative diseases [9]. Researchers should procure high-purity nimodipine (≥98.5% by USP standards) for in vitro and in vivo studies to ensure reproducibility and minimize confounding effects from impurities.

Quote Request

Request a Quote for Nimodipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.